6-(4-aminophenyl)-2H-pyridazin-3-one
Overview
Description
6-(4-aminophenyl)-2H-pyridazin-3-one is an organic compound . It is a key synthetic intermediate for cardiotonic agent levosimendan .
Synthesis Analysis
The synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one involves various chemical reactions . For instance, one study reported the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) via Doebner reactions .Molecular Structure Analysis
The molecular structure of 6-(4-aminophenyl)-2H-pyridazin-3-one has been studied using various spectroscopic techniques . For example, one study used density functional theory to calculate the optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties .Chemical Reactions Analysis
The chemical reactions involving 6-(4-aminophenyl)-2H-pyridazin-3-one are complex and diverse . For instance, one study reported the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) via Doebner reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(4-aminophenyl)-2H-pyridazin-3-one have been studied . For example, one study reported that tris(4-aminophenyl)amine-based polyimide (TP) is well-known for its significant adsorption properties .Scientific Research Applications
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Aromatic Polyimide Films for Electronic Applications
- Application : Aromatic polyimides have excellent thermal stability, mechanical strength and toughness, high electric insulating properties, low dielectric constants and dissipation factors, and high radiation and wear resistance . They can be processed into a variety of materials, including films, fibers, carbon fiber composites, engineering plastics, foams, porous membranes, coatings, etc .
- Methods : The Langley Research Center of NASA has researched molecularly orientated transparent polyimide films for space applications . A colorless and transparent polyimide film, LaRC-CP1, is prepared using soluble polyimide resin with 6FDA and fluoro-containing diamine .
- Results : After stretching treatment, the tensile strength of the stretched film is significantly improved .
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Enhanced Photocatalytic Hydrogen Evolution
- Application : The integration of g-C3N4 with an appropriate material is highly desirable for enhancing H2 production . In this work, a TAPT/CN composite photocatalyst is formed from g-C3N4 and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) through π–π interactions and hydrogen bonds to enhance the photocatalytic activity .
- Methods : The small TAPT molecules act as a hole relay and thus elevate the transfer rate of holes from g-C3N4 to triethanolamine (TEOA); this in turn favors more electron transfer to the Pt cocatalyst and finally promotes the visible-light-driven H2 generation .
- Results : The optimized 5% TAPT/CN (5 wt% TAPT loading) sample achieves a maximum H2 evolution rate of 99.54 μmol h−1, which is 7.1 times higher than that of bare g-C3N4 (14.01 μmol h−1) .
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Near-Infrared Photothermal Conversion
- Application : Donor engineering plays an important role in tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in the further applications .
- Methods : Different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
- Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
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Crystallization of Covalent Organic Frameworks for Gas Storage
- Application : Covalent organic frameworks (COFs) are a class of porous polymers that offer promise for gas storage applications .
- Methods : In this work, 1,3,6,8-tetrakis(4-aminophenyl)pyrene is used as a central building block to synthesize a series of highly crystalline pyrene-based COFs .
- Results : The single-crystal structures of their molecular model compounds revealed different packing preferences for different molecules .
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Near-Infrared Photothermal Conversion
- Application : Donor engineering plays an important role in tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in the further applications .
- Methods : Different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
- Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
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Crystallization of Covalent Organic Frameworks for Gas Storage
- Application : Covalent organic frameworks (COFs) are a class of porous polymers that offer promise for gas storage applications .
- Methods : In this work, 1,3,6,8-tetrakis(4-aminophenyl)pyrene is used as a central building block to synthesize a series of highly crystalline pyrene-based COFs .
- Results : The single-crystal structures of their molecular model compounds revealed different packing preferences for different molecules .
Future Directions
The future directions of research on 6-(4-aminophenyl)-2H-pyridazin-3-one are promising . For example, one study mentioned that 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a vital structural part of many cardio-active pyridazinone derivatives which are either in clinical use or have been tested in clinical trials .
properties
IUPAC Name |
3-(4-aminophenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAZSGLSVJVOLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446388 | |
Record name | 6-(4-aminophenyl)-2H-pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-aminophenyl)-2H-pyridazin-3-one | |
CAS RN |
24912-35-4 | |
Record name | 6-(4-aminophenyl)-2H-pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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